Stereospecific Potency at Alpha-Adrenergic Receptors: (S)- vs. (R)-Norepinephrine
In a direct head-to-head comparison using [3H] dihydroergocryptine (DHE) binding assays on human platelet alpha-adrenergic receptors, the (-)- or (S)-enantiomer of norepinephrine was 7- to 10-fold more potent than the corresponding (+)- or (R)-enantiomer [1]. This demonstrates a clear, quantifiable advantage for the (S)-enantiomer in this critical therapeutic target.
| Evidence Dimension | Potency at α-adrenergic receptor (EC50) |
|---|---|
| Target Compound Data | Potency: 7-10 fold higher than (+)-enantiomer |
| Comparator Or Baseline | (+)-norepinephrine [(R)-norepinephrine] |
| Quantified Difference | 7-10 fold difference in potency |
| Conditions | Competition binding assay with [3H]DHE on human platelet lysates at 25°C for 17 minutes. |
Why This Matters
For applications requiring maximal alpha-adrenergic agonism, the (S)-enantiomer is essential and cannot be replaced by its (R)-counterpart or a racemic mixture without a 7- to 10-fold loss in potency.
- [1] Williams, L.T., Newman, K.P., & Lefkowitz, R.J. (1976). Platelet Alpha-Adrenergic Receptors: Direct Identification by [3H] Dihydroergocryptine. Science, 191(4224), 320-322. View Source
